Propanedioic acid, butylpropyl-, diethyl ester

Description

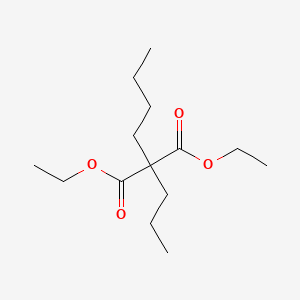

Its structure is diethyl 2-(butylpropyl)propanedioate, though the exact branching of the butylpropyl substituent may vary. This compound belongs to the class of dialkyl malonates, widely used in organic synthesis for their active methylene groups, which participate in condensations and alkylation reactions .

Properties

CAS No. |

6065-65-2 |

|---|---|

Molecular Formula |

C14H26O4 |

Molecular Weight |

258.35 g/mol |

IUPAC Name |

diethyl 2-butyl-2-propylpropanedioate |

InChI |

InChI=1S/C14H26O4/c1-5-9-11-14(10-6-2,12(15)17-7-3)13(16)18-8-4/h5-11H2,1-4H3 |

InChI Key |

LLSBQVOMEVNTPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC)(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, butylpropyl-, diethyl ester can be synthesized through the esterification of malonic acid with butyl and propyl alcohols in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, butylpropyl-, diethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The ester groups can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester bonds can be hydrolyzed to yield the corresponding carboxylic acids.

Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

Acid Catalysts: Used in esterification and hydrolysis reactions.

Base Catalysts: Employed in substitution and condensation reactions.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

Carboxylic Acids: Formed through hydrolysis of the ester bonds.

Substituted Esters: Resulting from substitution reactions.

Scientific Research Applications

Propanedioic acid, butylpropyl-, diethyl ester has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.

Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of propanedioic acid, butylpropyl-, diethyl ester involves its ability to undergo various chemical transformations. The ester groups can be hydrolyzed to release carboxylic acids, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Diethyl Malonate (Propanedioic Acid, Diethyl Ester)

- Structure : Diethyl propanedioate (CAS 108-59-8).

- Properties : Smaller ester groups (ethyl) result in lower molecular weight (160.17 g/mol) and higher water solubility (log P = 0.90) .

- Applications: Key intermediate in Knoevenagel condensations and pharmaceutical synthesis.

- Acidity : pKa ~13.3 (experimental), though computational models may show discrepancies due to substituent effects .

Diethyl Isopropylmalonate

- Structure : Diethyl 2-(1-methylethyl)propanedioate (CAS 759-36-4).

- Properties : Isopropyl substituent increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to diethyl malonate. Higher log P (~1.5–2.0 estimated) due to hydrophobic branching .

Diethyl Benzylidenemalonate

- Structure : Diethyl 2-(phenylmethylene)propanedioate (CAS 5292-53-5).

- Properties : Aromatic substituent introduces conjugation, shifting UV absorption and enhancing stability. Used in polymer chemistry and as a Michael acceptor .

Diethyl 2-(Chloromethylene)propanedioate

- Structure : Chlorinated derivative (CAS 28783-51-9).

- Properties : Electronegative chlorine atom increases acidity (lower pKa) and reactivity in halogenation reactions. Molecular weight: 206.62 g/mol .

Physical and Chemical Properties

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.